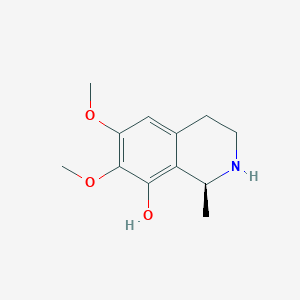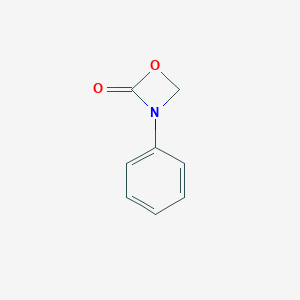![molecular formula C10H14O2 B098811 Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 17660-75-2](/img/structure/B98811.png)
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that is widely used in scientific research. It is a versatile molecule that has a wide range of applications in various fields of science, including chemistry, biology, and pharmacology.2.1]hept-5-ene-2-carboxylate.
Wirkmechanismus
The mechanism of action of Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. This, in turn, results in the physiological and biochemical effects of the compound.
Biochemical and Physiological Effects:
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress. In addition, it has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments is its versatility. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable tool for organic chemists. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research involving Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate. One possible direction is to investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs and therapies. Additionally, researchers could explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds and has potential therapeutic applications in the treatment of various diseases. While its mechanism of action is not fully understood, it has been shown to have a wide range of biochemical and physiological effects. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized using a variety of methods. One of the most commonly used methods involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate. The reaction is carried out in the presence of a catalyst such as Lewis acid, which helps to promote the reaction. The product obtained from this reaction is Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis reactions. In addition, it has been shown to have potential therapeutic applications in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
17660-75-2 |
|---|---|
Produktname |
Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-6-7-3-4-8(5-7)9(6)10(11)12-2/h3-4,6-9H,5H2,1-2H3 |
InChI-Schlüssel |
NCDNOKVFSOMXCA-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C1C(=O)OC)C=C2 |
Kanonische SMILES |
CC1C2CC(C1C(=O)OC)C=C2 |
Andere CAS-Nummern |
17660-75-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)



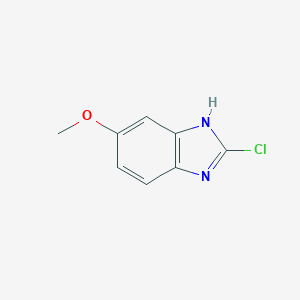
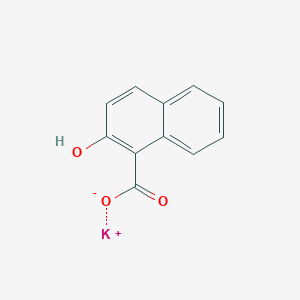
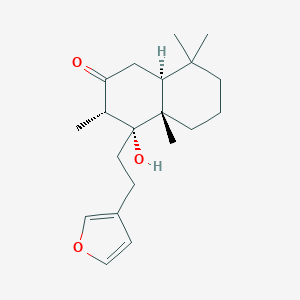
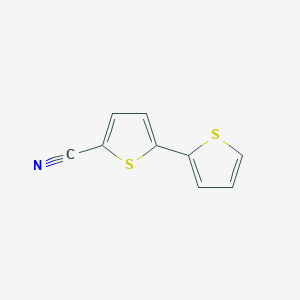
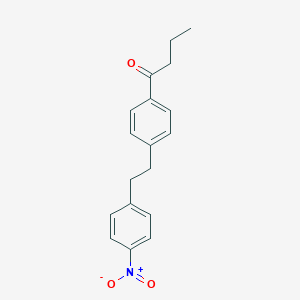
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
